

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387918

[Get Quote](#)

An In-depth Technical Guide to **(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid**, a key building block in modern medicinal chemistry. We will detail its fundamental physicochemical properties, explore a validated synthetic pathway, and provide an in-depth protocol for its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is designed to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and the discovery of novel therapeutic agents. The central focus is on the compound's structure, reactivity, and strategic utility in constructing pharmaceutical candidates.

Introduction: The Strategic Importance of Functionalized Boronic Acids

In the landscape of pharmaceutical discovery, boronic acids are indispensable tools. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have established them as foundational building blocks. The subject of this guide, **(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid**, is a prime example of how functionalized boronic acids can be used to create complex molecules with specific biological properties.

(methylcarbamoyl)phenyl)boronic acid, is a sophisticated example, embodying three key structural motifs that are highly valued in drug design:

- The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura reaction, enabling the precise formation of carbon-carbon bonds to construct complex biaryl systems, which are common cores in many drug candidates.
- The Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. Its electron-withdrawing nature can profoundly influence the pharmacokinetic profile of a drug candidate.
- The Methylcarbamoyl Group: This group provides a site for hydrogen bonding, which is often crucial for specific and high-affinity interactions with biological targets like enzymes and receptors.

The convergence of these three features makes **(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid** a high-value intermediate for developing targeted therapies.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's properties are prerequisites for successful and reproducible research. The key identifiers and properties for this compound are summarized below.

Property	Value	Source(s)
CAS Number	849833-86-9	
Molecular Formula	C ₈ H ₉ BFNO ₃	
Molecular Weight	196.97 g/mol	
IUPAC Name	[3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid	
Synonyms	3-fluoro-4-[(methylamino)carbonyl]phenyl boronic acid	
SMILES	CNC(=O)C1=C(F)C=C(C=C1)B(O)O	
InChIKey	IVSXSBGNMOZTJR-UHFFFAOYSA-N	
Appearance	Typically a white to off-white solid	

Synthesis Pathway: A Validated Approach

While numerous proprietary methods exist, a common and logical synthetic route to **(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid** starts from a commercially available halogenated precursor. The following workflow illustrates a reliable method based on established organometallic principles.

Rationale: The core of this synthesis is the transformation of an aryl halide into a boronic acid. This is most efficiently achieved through a lithium-halogen exchange or Grignard formation, followed by quenching the resulting organometallic species with a trialkyl borate. This

- To cite this document: BenchChem. [(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387918#3-fluoro-4-methylcarbamoyl-phenyl-boronic-acid-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com